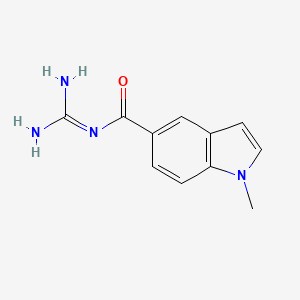![molecular formula C13H15BrN2 B13108341 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core with a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide typically involves the reaction of p-tolylamine with a suitable precursor to form the pyrrolo[1,2-a]imidazole core. One common method involves the cyclization of a p-tolyl-substituted precursor under acidic conditions, followed by the addition of hydrobromic acid to yield the hydrobromide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[1,2-a]imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic heterocyclic compound with broad applications in pharmaceuticals and materials science.
Pyrrole: Another heterocyclic compound with significant biological and chemical importance.
Indole: Known for its presence in many natural products and pharmaceuticals.
Uniqueness
2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide is unique due to its specific structure, which combines the properties of both imidazole and pyrrole rings with a p-tolyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C13H14N2.BrH/c1-10-4-6-11(7-5-10)12-9-15-8-2-3-13(15)14-12;/h4-7,9H,2-3,8H2,1H3;1H |
InChI Key |
CAMDZBAQSXNTKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3CCCC3=N2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



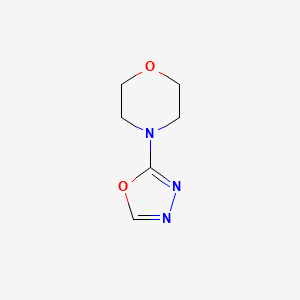
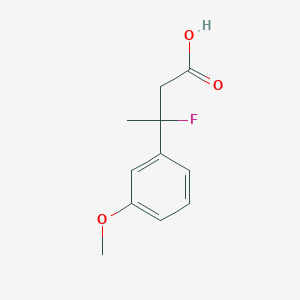
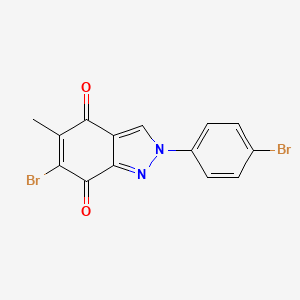

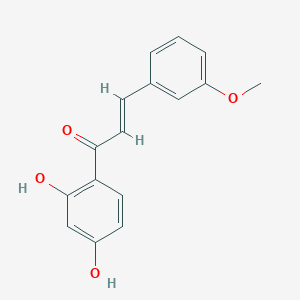
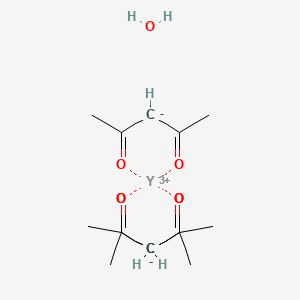
![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)
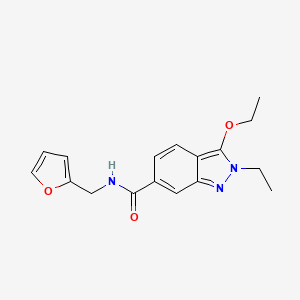
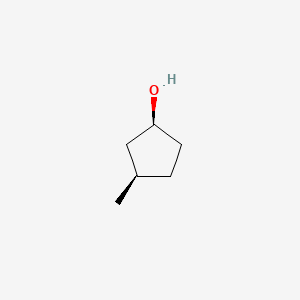
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
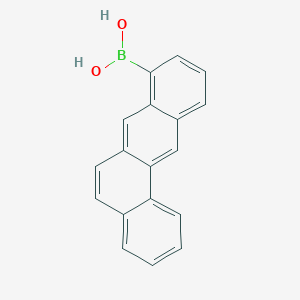
![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)
